molecular formula C16H15N3O2S B2797285 2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one CAS No. 306978-85-8

2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one

Cat. No.: B2797285
CAS No.: 306978-85-8
M. Wt: 313.38
InChI Key: MCGQWRBHKLIYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one is a heterocyclic compound that belongs to the class of pyridotriazines. This compound is characterized by the presence of a pyrido[1,2-a][1,3,5]triazin-4-one core structure, which is further functionalized with a 4-methoxybenzylsulfanyl group and a methyl group at the 9th position. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often include the use of a suitable solvent, such as N-methyl-2-pyrrolidone, and a base, such as potassium carbonate, to facilitate the reaction.

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors to enhance the efficiency of the process.

Chemical Reactions Analysis

2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols.

For example, the compound can undergo oxidation to form sulfoxides or sulfones when treated with oxidizing agents. Similarly, reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives. Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives with potentially enhanced biological activities.

Scientific Research Applications

2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds. In biology and medicine, the compound has shown promise as an antimicrobial and antiviral agent . Its unique structural features allow it to interact with specific molecular targets, making it a potential candidate for drug development.

In the industrial sector, the compound can be used as a building block for the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile compound for the development of new products with desired properties.

Mechanism of Action

The mechanism of action of 2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired biological effects.

For example, the compound may inhibit the activity of certain enzymes involved in the replication of viruses, thereby exhibiting antiviral properties. Similarly, its interaction with bacterial enzymes can disrupt essential metabolic pathways, leading to antimicrobial effects.

Comparison with Similar Compounds

2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one can be compared with other similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds share a similar core structure but differ in the functional groups attached to the core. The presence of the 4-methoxybenzylsulfanyl group in 2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one imparts unique properties to the compound, such as enhanced biological activity and improved solubility.

Other similar compounds include pyrimido[1,2-a][1,3,5]triazin-6-one derivatives, which also exhibit diverse biological activities . The comparison of these compounds highlights the importance of structural modifications in tuning the properties and activities of heterocyclic compounds.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-11-4-3-9-19-14(11)17-15(18-16(19)20)22-10-12-5-7-13(21-2)8-6-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGQWRBHKLIYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.